(3R,4R)-pyrrolidine-3,4-diol
Overview
Description
(3R,4R)-pyrrolidine-3,4-diol is a chiral compound with two hydroxyl groups attached to a pyrrolidine ring
Scientific Research Applications
(3R,4R)-pyrrolidine-3,4-diol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and bioactive compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor in various industrial processes.
Future Directions
The future directions for research on (3R,4R)-pyrrolidine-3,4-diol could involve further exploration of its synthesis, properties, and potential applications. For example, there is ongoing research into the development of tau PET tracers for non-AD tauopathies . Additionally, the development of a circular economy—a system that aims to reduce, reuse, and recycle materials—could potentially impact the production and use of chemical compounds like this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the practical methods for synthesizing (3R,4R)-pyrrolidine-3,4-diol involves a 1,3-dipolar cycloaddition reaction. This method starts with the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography, followed by reduction with lithium aluminum hydride and catalytic hydrogenation . Another method involves the preparation of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt, which is designed to avoid the use of extremely dangerous chemicals and is suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-pyrrolidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various alcohols.
Mechanism of Action
The mechanism by which (3R,4R)-pyrrolidine-3,4-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or as a substrate in synthetic reactions.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: This compound is structurally similar and is used in the synthesis of nucleoside analogs.
(3R,4R)-4-(Hydroxymethyl)pyrrolidine: Another similar compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
(3R,4R)-pyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which make it a versatile intermediate in various synthetic pathways. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its importance in scientific research and industrial processes.
Properties
IUPAC Name |
(3R,4R)-pyrrolidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZPOYAMKJFOLA-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467576 | |
Record name | (3R,4R)-pyrrolidine-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186393-31-7, 1104000-68-1 | |
Record name | (3R,4R)-pyrrolidine-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R)-pyrrolidine-3,4-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3R,4R)-pyrrolidine-3,4-diol interact with its target and what are the downstream effects?
A1: this compound and its N-substituted derivatives have shown inhibitory activity against α-D-mannosidases from almonds and jack beans. [1] While the exact mechanism of inhibition is not fully elucidated in the provided research, it's suggested that these compounds may interact with the enzyme's active site, hindering the binding and hydrolysis of mannose-containing substrates. This inhibition could potentially disrupt various biological processes involving α-D-mannosidases, such as glycoprotein processing and lysosomal degradation.
Q2: What is the impact of structural modifications on the activity and selectivity of this compound?
A2: Research indicates that N-substitution of this compound significantly influences its inhibitory activity and selectivity towards different glycosidases. For example, incorporating an NH₂(CH₂)₂ group as the N-substituent resulted in the most potent inhibition of α-D-mannosidases. [1] Interestingly, some N-substituted (3S,4S)-pyrrolidine-3,4-diol derivatives displayed moderate inhibitory activity against α-D-amyloglucosidases, highlighting the importance of stereochemistry in determining target selectivity. [1] Further studies are necessary to explore the structure-activity relationships comprehensively.
Q3: How has this compound been used in the synthesis of other biologically relevant molecules?
A3: this compound serves as a valuable starting material for synthesizing more complex molecules, including those with potential biological activities. Notably, it was employed in a three-step synthesis of 8-epi-(-)-lentiginosine. [2] This synthesis leveraged the redox-neutral α-C-H functionalization of this compound to introduce a new substituent at the 2-position. This example highlights the versatility of this compound as a building block in organic synthesis.
Q4: Can this compound be used to investigate the effects of specific DNA adducts?
A4: While not directly studied in the provided research, this compound has been utilized in synthesizing DNA oligomers containing specific 1,2,3,4-diepoxybutane (DEB) adducts. [3] Researchers coupled (3S,4S)- or this compound with DNA oligomers containing 6-chloropurine, leading to the formation of N⁶,N⁶-(2,3-dihydroxybutan-1,4-diyl)-2'-deoxyadenosine (N⁶,N⁶-DHB-dA) adducts. [3] This approach allows for investigating the structural and thermodynamic consequences of specific DEB-DNA adducts, potentially shedding light on their role in DEB-induced mutagenesis and carcinogenesis.
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